molecular formula C12H16BNO4 B13337228 (4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid

(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid

Cat. No.: B13337228
M. Wt: 249.07 g/mol
InChI Key: GFFNIFPYOJMUKI-UHFFFAOYSA-N
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Description

(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid is a chemical compound with a unique structure that includes a boronic acid group attached to a phenyl ring, which is further connected to a spirocyclic system containing an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid typically involves multiple steps. One common method starts with the preparation of the spirocyclic intermediate, which is then functionalized to introduce the amino group. The final step involves the coupling of the phenyl ring with the boronic acid group under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

Major products formed from these reactions include boronic esters, secondary or tertiary amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its boronic acid group, which can interact with diols and other biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or in drug delivery systems.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a biochemical probe. The spirocyclic structure provides stability and specificity in its interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)methanol
  • (4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)acetic acid
  • (4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)phosphonic acid

Uniqueness

(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid is unique due to its boronic acid group, which provides specific reactivity and interaction capabilities not found in similar compounds. This makes it particularly valuable in applications requiring selective binding to diols and other nucleophiles .

Properties

Molecular Formula

C12H16BNO4

Molecular Weight

249.07 g/mol

IUPAC Name

[4-(2-amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl]boronic acid

InChI

InChI=1S/C12H16BNO4/c14-11(7-12(8-11)17-5-6-18-12)9-1-3-10(4-2-9)13(15)16/h1-4,15-16H,5-8,14H2

InChI Key

GFFNIFPYOJMUKI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2(CC3(C2)OCCO3)N)(O)O

Origin of Product

United States

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